molecular formula C12H12O B2932951 1-phenylbicyclo[2.1.1]hexan-5-one CAS No. 1392219-30-5

1-phenylbicyclo[2.1.1]hexan-5-one

Cat. No.: B2932951
CAS No.: 1392219-30-5
M. Wt: 172.227
InChI Key: AGRPDZOESHJYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenylbicyclo[2.1.1]hexan-5-one is an organic compound with the molecular formula C12H12O. It is a bicyclic ketone featuring a phenyl group attached to a bicyclo[2.1.1]hexane ring system.

Scientific Research Applications

1-phenylbicyclo[2.1.1]hexan-5-one has several applications in scientific research, including:

Safety and Hazards

Specific safety data for 1-Phenylbicyclo[2.1.1]hexane-5-one is currently unavailable online .

Chemical Reactions Analysis

Types of Reactions

1-phenylbicyclo[2.1.1]hexan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

1-phenylbicyclo[2.1.1]hexan-5-one can be compared with other similar bicyclic compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the presence of a phenyl group, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

1-phenylbicyclo[2.1.1]hexan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-11-9-6-7-12(11,8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRPDZOESHJYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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